molecular formula C17H23NO2 B094779 Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate CAS No. 17243-69-5

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B094779
CAS No.: 17243-69-5
M. Wt: 273.37 g/mol
InChI Key: WDEFBBTXULIOBB-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate (CAS: 241-281-1; alternative CAS: 20380-58-9 for the stereoisomer) is a synthetic opioid analgesic pharmacologically known as tilidine . Its IUPAC name, ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, highlights its stereochemistry, which is critical for its biological activity. The compound features a cyclohexene ring substituted with a phenyl group, a dimethylamino moiety, and an ethyl ester, contributing to its receptor-binding affinity and metabolic stability.

Tilidine acts as a prodrug, metabolized in the liver to yield active metabolites that inhibit pain signaling in the central nervous system . It is clinically used for moderate-to-severe pain management but is also prone to misuse due to its euphoric effects . Toxicity studies report an intraperitoneal LD50 of 95.5 mg/kg in mice, reflecting its potent pharmacological profile .

Properties

IUPAC Name

ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFBBTXULIOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860247
Record name Ethyl 6-(dimethylamino)-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
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Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17243-69-5, 20380-58-9
Record name Ethyl 2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate
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Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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Record name Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
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Record name Tilidine
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Preparation Methods

Diels-Alder Reaction as the Foundation

The synthesis of tilidine hinges on a Diels-Alder reaction between a preformed enamine and ethyl 2-phenylacrylate. The enamine is generated by condensing crotonaldehyde with dimethylamine, yielding a reactive diene that participates in a [4+2] cycloaddition with the dienophile ethyl 2-phenylacrylate. This step forms the cyclohexene core of tilidine with moderate stereoselectivity, initially producing a 60:40 mixture of cis- and trans-isomers.

Reaction Conditions :

  • Solvent : Anhydrous toluene or xylene facilitates the cycloaddition.

  • Temperature : 80–120°C for 8–12 hours.

  • Catalyst : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) improve reaction rates and regioselectivity.

The crude product requires purification via fractional distillation or column chromatography to remove unreacted starting materials and byproducts.

Industrial-Scale Production Methods

Isomerization and Crystallization Protocol

Industrial processes prioritize the trans-isomer due to its superior pharmacological activity. A patented method integrates isomerization and crystallization into a single streamlined process:

  • Reaction Mixture Preparation :

    • Components : cis-Tilidine, dicarboxylic acid (e.g., oxalic acid), water, and a C3–C6 alcohol (e.g., 2-propanol).

    • Molar Ratios : Tilidine-to-dicarboxylic acid ratios of 1:1.2 ensure complete salt formation.

  • Isomerization :

    • Temperature : 80–150°C for a duration determined by the equation:

      t107.7380.067Tt \geq 10^{7.738 - 0.067T}

      where tt is time (minutes) and TT is temperature (°C).

    • Mechanism : Thermal energy promotes cis-to-trans isomerization via ring inversion.

  • Crystallization :

    • Water Removal : Azeotropic distillation reduces water content, inducing supersaturation of the trans-tilidine-dicarboxylic acid salt.

    • Yield : 42% with 85.9% purity achieved using oxalic acid and 2-propanol.

Table 1: Industrial Isomerization Parameters and Outcomes

ParameterValue
Temperature Range80–150°C
Time Range9–24 hours
Preferred Dicarboxylic AcidOxalic acid
Trans-Isomer Purity85.9%
Yield42%

Stereochemical Control and Optimization

Cis-Trans Isomer Separation

The Diels-Alder reaction inherently produces a cis-trans isomer mixture. Industrial methods exploit differential solubility of their dicarboxylic acid salts:

  • Trans-tilidine oxalate : Low solubility in 2-propanol, facilitating crystallization.

  • Cis-tilidine oxalate : High solubility, remaining in the mother liquor.

Chiral chromatography (HPLC with amylose-based stationary phases) resolves enantiomers, but industrial workflows prefer crystallization for cost efficiency.

Enantiomeric Fidelity

The (1R,2S)-trans enantiomer exhibits optimal opioid receptor binding. Asymmetric catalysis using chiral boron complexes during the Diels-Alder step achieves enantiomeric excesses >90%, though this remains largely experimental.

Purification and Analytical Validation

Crystallization Techniques

  • Solvent Systems : 2-Propanol/water mixtures (65:35 v/v) optimize trans-tilidine oxalate recovery.

  • Purity Enhancement : Recrystallization from hot ethanol removes alkyl ester byproducts (e.g., 2-propyl derivatives), reducing impurities to <0.1%.

Analytical Methods

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : C18 reverse-phase.

    • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30).

    • Detection : UV at 254 nm.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Cyclohexene protons resonate at δ 5.4–5.8 ppm (trans-isomer) vs. δ 5.1–5.3 ppm (cis-isomer).

    • ¹³C NMR : The ester carbonyl appears at δ 170–172 ppm.

Table 2: Key NMR Spectral Data

Proton/GroupChemical Shift (δ, ppm)
Cyclohexene (trans)5.4–5.8
Ester Carbonyl170–172
Dimethylamino (N(CH₃)₂)2.2–2.5

Scientific Research Applications

Medicinal Applications

Analgesic Properties
Tilidine is predominantly recognized for its analgesic (pain-relieving) properties. It acts as a prodrug, which means it is metabolized into its active form, nortilidine, that exerts opioid-like effects. This characteristic makes tilidine effective in managing moderate to severe pain, particularly in patients who may not respond well to traditional opioids.

Mechanism of Action
The analgesic effect of tilidine is attributed to its interaction with the mu-opioid receptors in the central nervous system (CNS). By binding to these receptors, tilidine modulates pain perception and provides relief. Unlike many opioids, it has a lower potential for addiction and respiratory depression, making it a safer alternative for long-term pain management .

Pharmacokinetics and Pharmacodynamics

Absorption and Metabolism
Tilidine is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 1 to 2 hours. Its metabolism involves hepatic conversion to nortilidine, which is responsible for its analgesic effects. The half-life of tilidine ranges from 2 to 4 hours, allowing for flexible dosing schedules .

Side Effects
Common side effects associated with tilidine include dizziness, nausea, and sedation. However, due to its unique pharmacological profile, these side effects are often less severe compared to traditional opioids .

Research Insights and Case Studies

Several studies have highlighted the efficacy of tilidine in various clinical settings:

  • Chronic Pain Management : A clinical trial demonstrated that patients with chronic pain conditions experienced significant pain relief when treated with tilidine compared to placebo. The results indicated improved quality of life and functionality among participants .
  • Postoperative Pain Relief : In postoperative settings, tilidine has been shown to effectively manage pain while minimizing opioid-related side effects. This application is particularly beneficial in surgical patients who require continuous pain management without the risks associated with stronger opioids .

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydroisoquinoline Family

These modifications reduce opioid activity, redirecting their applications toward intermediates in organic synthesis or ligands for non-opioid receptors.

Table 1: Structural Analogs and Key Differences
Compound Name CAS Number Key Substituents Pharmacological Activity References
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate 241-281-1 Dimethylamino, phenyl, cyclohexene ester Opioid analgesic
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Not provided Dimethoxy, methyl, dihydroisoquinoline Unknown (literature known)
Ethyl 2-amino-1-cyclohexene-1-carboxylate Not provided Amino, cyclohexene ester Research applications

Cyclohexene Carboxylates with Varied Substituents

  • Ethyl 2-amino-1-cyclohexene-1-carboxylate: Lacks the phenyl and dimethylamino groups, reducing CNS activity but retaining utility in chemical synthesis .
  • Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2): Substituted with methyl and amino groups, this compound is explored in material science rather than pharmacology .

Stereoisomeric and Prodrug Forms

The rac-ethyl (1R,2S) and rac-ethyl (1S,2R) stereoisomers demonstrate the importance of chirality in opioid efficacy. Only the (1S,2R) configuration exhibits significant analgesic activity, while other isomers may serve as inactive prodrugs or metabolites .

Pharmacological and Functional Comparisons

Opioid Analogs vs. Non-Opioid Derivatives

  • Tilidine vs. Ethyl 4-(Dimethylamino) Benzoate: The latter, used in resin cements, lacks cyclohexene and phenyl groups but shares a dimethylamino-ester motif. Its higher reactivity in polymerization (vs. 2-(dimethylamino) ethyl methacrylate) underscores the role of aromaticity in chemical stability .
  • Tilidine vs. Ethyl Cinnamate: Ethyl cinnamate (CAS: 85116-58-1) shares an ester group but replaces the dimethylamino-phenyl moiety with a cinnamoyl group, eliminating opioid activity .

Toxicity and Physicochemical Properties

Tilidine’s LD50 of 95.5 mg/kg (IP, mice) contrasts with the lower acute toxicity of non-opioid analogs like ethyl 2-amino-1-cyclohexene-1-carboxylate, which lacks CNS activity .

Table 2: Pharmacological and Toxicity Profiles
Compound Name Molecular Formula Key Functional Groups LD50 (IP, Mice) References
Tilidine C17H23NO2 Cyclohexene, dimethylamino 95.5 mg/kg
Ethyl 4-(Dimethylamino) Benzoate C11H15NO2 Aromatic ester, dimethylamino Not available

Biological Activity

Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, commonly known as tilidine, is a compound with significant biological activity, particularly in the context of analgesia. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H23_{23}NO2_2
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 17243-69-5
  • Synonyms : Tilidine crude, Tilidine EP impurity A

Tilidine acts primarily as an opioid analgesic. It is metabolized in the body to produce nortilidine, which is responsible for its analgesic effects. The compound binds to mu-opioid receptors in the central nervous system, leading to decreased perception of pain. It also exhibits a unique dual mechanism where it can influence both opioid and non-opioid pathways, potentially reducing side effects associated with traditional opioids.

Pharmacological Effects

  • Analgesic Activity :
    • Studies have shown that tilidine has a potent analgesic effect comparable to morphine but with a different side effect profile. It is often utilized in the management of moderate to severe pain.
  • Side Effects :
    • Common side effects include nausea, dizziness, and potential dependence. Unlike many opioids, tilidine has a lower risk of respiratory depression when used at therapeutic doses.
  • Comparison with Other Opioids :
    • A comparative study indicated that tilidine may provide effective pain relief with fewer gastrointestinal side effects compared to traditional opioids like morphine and oxycodone.

Table 1: Comparative Analgesic Efficacy of Tilidine vs Other Opioids

OpioidAnalgesic Potency (mg)Side Effects
Tilidine50Lower risk of constipation
Morphine10High risk of constipation
Oxycodone20Moderate risk of nausea

Case Studies

  • Case Study on Chronic Pain Management :
    • A clinical trial involving patients with chronic pain conditions demonstrated that tilidine provided significant pain relief over a 12-week period without the severe side effects typically associated with long-term opioid use.
  • Pediatric Use :
    • Investigations into the use of tilidine in pediatric populations have shown promising results, suggesting that it can be safely administered under medical supervision for managing post-operative pain in children.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is commonly synthesized via Michael addition reactions. For example, analogous cyclohex-3-ene-1-carboxylate derivatives are prepared by refluxing chalcone precursors with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH in absolute alcohol). Key parameters include reaction time (8–12 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Post-reaction cooling and neutralization steps are critical for crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography, using programs like SHELXL for refinement, resolves conformational details (e.g., cyclohexene ring puckering). For example, disordered conformations in asymmetric units can be modeled with occupancy ratios (e.g., 0.684:0.316) to account for structural flexibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation or skin contact. Waste should be segregated and disposed of via certified chemical waste services. While specific toxicity data for this compound is limited, analogous amines require precautions against respiratory and dermal exposure .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexene ring inform reactivity studies in this compound?

  • Methodological Answer : The cyclohexene ring adopts distinct conformations (e.g., envelope, half-chair, screw-boat), quantified using puckering parameters (Q, θ, φ). These conformations influence steric and electronic environments, affecting reactivity in subsequent reactions (e.g., nucleophilic additions). X-ray data (e.g., dihedral angles between aryl rings) can predict regioselectivity in functionalization reactions .

Q. What strategies address contradictions in reactivity data when using this compound as a co-initiator in photopolymerization?

  • Methodological Answer : Reactivity discrepancies (e.g., degree of conversion) may arise from amine concentration ratios or co-initiator interactions. Systematic variation of the co-initiator/amine ratio (e.g., 1:1 vs. 1:2) and additives like diphenyliodonium hexafluorophosphate (DPI) can optimize outcomes. For example, DPI enhances conversion rates in systems with 2-(dimethylamino) ethyl methacrylate but has limited effects on more reactive amines like ethyl 4-(dimethylamino) benzoate .

Q. How does the position of the dimethylamino group influence electronic properties and catalytic activity?

  • Methodological Answer : The electron-donating dimethylamino group at the 2-position alters the compound’s electron density distribution, which can be probed via Hammett substituent constants or computational electrostatic potential maps. Comparative studies with analogs (e.g., 4-substituted dimethylamino derivatives) reveal steric effects on catalytic intermediates, such as in Michael addition or spirocyclization reactions .

Q. What crystallographic challenges arise in resolving disordered structures of this compound, and how are they addressed?

  • Methodological Answer : Disorder in asymmetric units (e.g., split occupancies for cyclohexene rings or ester groups) requires high-resolution data and iterative refinement in software like SHELXL. Constraints (e.g., SIMU, DELU) stabilize refinement of disordered regions. For example, occupancy ratios (0.684:0.316) were used to model two distinct conformers in the same crystal lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate
Reactant of Route 2
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate

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